PK9327

描述

属性

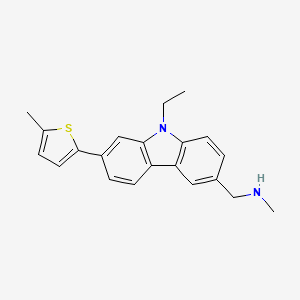

分子式 |

C21H22N2S |

|---|---|

分子量 |

334.5 g/mol |

IUPAC 名称 |

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine |

InChI |

InChI=1S/C21H22N2S/c1-4-23-19-9-6-15(13-22-3)11-18(19)17-8-7-16(12-20(17)23)21-10-5-14(2)24-21/h5-12,22H,4,13H2,1-3H3 |

InChI 键 |

AYQRLKNUUZAQQN-UHFFFAOYSA-N |

规范 SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=C(S4)C |

产品来源 |

United States |

准备方法

合成路线和反应条件

PK9327 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以获得所需的分子构型。具体的合成路线和反应条件属于专有信息,未公开披露详细内容。 该化合物通常使用标准有机化学技术合成,包括缩合反应、亲核取代反应以及重结晶和色谱等纯化过程 .

工业生产方法

This compound 的工业生产可能涉及将实验室合成方法扩大规模以适应更大的数量。这将包括优化反应条件以提高产率,确保通过严格的质量控制措施来保证纯度,并采用大规模纯化技术。 具体的工业方法属于专有信息,未公开 .

化学反应分析

反应类型

PK9327 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: this compound 可以还原,形成还原衍生物。

常用试剂和条件

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

主要产物

这些反应形成的主要产物包括 this compound 的氧化、还原和取代衍生物,每种衍生物可能具有不同的生物活性和其他特性 .

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 334.5 g/mol. Its structure features an ethyl group, a methylthiophene substituent, and a carbazole core, which contribute to its distinct properties and potential applications.

Anticancer Activity

Research indicates that compounds with similar structures to 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine exhibit significant anticancer properties. For instance, studies have shown that carbazole derivatives can inhibit the growth of various human tumor cell lines, including HCT-116 and MCF-7, with IC50 values often below 100 μM . The unique combination of the carbazole and methylthiophene functionalities may enhance the pharmacological profile compared to simpler analogs.

Photoinitiators

In addition to medicinal applications, this compound may serve as an effective photoinitiator in polymer chemistry. Photoinitiators are crucial in initiating polymerization processes upon exposure to light. The structural attributes of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine suggest it could efficiently absorb UV light and facilitate the curing process in coatings and adhesives .

Synthesis and Derivatives

The synthesis of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine typically involves multi-step organic synthesis techniques. Understanding its synthesis allows for the development of derivatives with enhanced properties or novel functionalities.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(9-Ethylcarbazol-3-yl)-N-methylmethanamine | Structure | Lacks the methylthiophene group but retains similar core structure |

| 5-Methylthiophene | Structure | Simple thiophene derivative; less complex |

| 1-(5-Methylthiophen-2-yl)-N,N-dimethylethanamine | Structure | Contains dimethyl amine; different biological profile |

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute evaluated various carbazole derivatives, including those structurally related to 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine. The results indicated a high level of antimitotic activity against tested human tumor cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Photopolymer Applications

In material science applications, research has demonstrated that structurally similar compounds function effectively as photoinitiators in UV-curable systems. Their efficiency in initiating polymerization reactions under UV light has been documented, indicating potential commercial applications in coatings and adhesives industries .

作用机制

PK9327 通过稳定 p53 蛋白中产生空腔的突变来发挥其作用。该化合物与突变的 p53 蛋白结合,阻止其降解并使其恢复其作为肿瘤抑制因子的正常功能。 这种稳定作用有助于恢复蛋白质调节细胞周期进程和凋亡的能力,从而抑制癌细胞的生长 .

相似化合物的比较

Structural Analogues and Substituent Effects

The pharmacological profile of carbazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Key Observations:

Substituent Impact on Activity: The addition of heterocyclic groups (furan, thiazole, thiophene) at the 7-position enhances genotoxic and epigenetic effects compared to PK083. For instance, PK9320 (furan) reduces DNA methylation, while PK9323 (thiazole) exhibits stronger DNA damage induction .

Mechanistic Divergence: PK083 lacks substituents at the 7-position and functions primarily as a "damage-corrective" agent without significant genotoxicity. In contrast, PK9320/9323 and the target compound likely exploit substituent-DNA/protein interactions to restore p53 function or induce epigenetic changes .

The target compound’s methylthiophene group may confer similar advantages in DNA binding or enzyme inhibition.

Cytotoxicity and Selectivity

- PK083: Shows low intrinsic genotoxicity, making it suitable for long-term corrective therapy in p53-mutated cancers .

- PK9320/9323: Exhibit higher cytotoxicity in MCF-7 breast cancer cells, with PK9323 causing pronounced DNA strand breaks (Comet assay) and PK9320 inducing hypomethylation (MS-AP-PCR data) .

- Target Compound : While direct cytotoxicity data are unavailable, its structural similarity to PK9320/9323 suggests comparable or enhanced activity. The methylthiophene group may improve membrane permeability and target affinity relative to furan/thiazole analogues.

生物活性

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine is a compound belonging to the carbazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure highlights the presence of a carbazole moiety, which is crucial for its biological interactions.

Mechanisms of Biological Activity

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine exhibits several mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells.

- Anticancer Properties : Research indicates that carbazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study demonstrated that derivatives of carbazole, including this compound, significantly inhibited the growth of several cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of specific kinases associated with tumor growth .

Antioxidant Properties

In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting a strong antioxidant capability. This property is particularly beneficial in preventing cellular damage associated with aging and various diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine:

- Study on Cancer Cell Lines : A comprehensive study involving breast and colon cancer cell lines indicated that this compound could reduce cell viability by over 50% at specific concentrations. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .

- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a neuroprotective agent .

Data Tables

常见问题

Advanced Research Question

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/SDD level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular Docking (AutoDock Vina) : Simulate binding to p53 Y220C (PDB: 2VUK); prioritize poses with lowest ΔG (kcal/mol).

- MD Simulations (GROMACS) : Assess stability of compound-protein complexes over 100 ns trajectories .

How is the compound’s genotoxicity and epigenotoxicity evaluated in vitro?

Basic Research Question

- Comet Assay : Quantify DNA strand breaks in treated MCF-7 cells (alkaline conditions, % tail DNA as metric) .

- Methylation-Sensitive AP-PCR : Screen for global DNA methylation changes using primers targeting CpG islands .

- Histone Modification Analysis :

- Western Blot : Measure H3K27me3 (epigenetic silencing marker).

- ChIP-qPCR : Validate methylation at specific loci (e.g., p53 promoter).

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .

- Refinement (SHELXL) :

- Validation : Check R1/wR2 residuals (<5%) and Fo-Fc maps for unmodeled electron density .

How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?

Advanced Research Question

- SAR Studies : Compare PK9320 (furan) and PK9323 (thiazole) analogs:

- Biological Testing :

What analytical techniques resolve isomeric impurities during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。